19-Norspiroxenone
Description
19-Norspiroxenone (compound 112) is a synthetic steroid derivative with potent anti-estrogenic activity. It has been studied for its ability to disrupt reproductive functions, particularly in male rats, where it induces a striking arrest of spermatogenesis . Unlike androgenic steroids, 19-Norspiroxenone operates primarily via estrogen receptor antagonism, making it distinct in both mechanism and application from other steroid-based compounds. Its structural backbone includes modifications typical of 19-norsteroids (lacking the C19 methyl group), a feature shared with some anabolic agents but repurposed here for anti-estrogenic effects.
Properties
CAS No. |
1235-13-8 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |
InChI |
InChI=1S/C21H30O2/c1-20-10-7-17-16-6-4-15(22)13-14(16)3-5-18(17)19(20)8-11-21(20)9-2-12-23-21/h13,16-19H,2-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
UVAQHLGVSKJLTI-XUDSTZEESA-N |
SMILES |
CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35 |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24CCCO4)CCC5=CC(=O)CC[C@H]35 |
Canonical SMILES |
CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35 |
Synonyms |
19-norspiroxenone 19-norspiroxenone, (17beta)-isomer 2',3'-alpha-tetrahydrofuran-2'-spiro-17-(estr-4- en-3-one) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” typically involves multiple steps, including the formation of the steroid nucleus and the subsequent spiro connection with the furan ring. Common synthetic routes may include:
Cyclization Reactions: Formation of the steroid nucleus through cyclization of linear precursors.
Spiro Formation: Introduction of the furan ring through spirocyclization reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” involves its interaction with specific molecular targets. These may include:
Receptors: Binding to steroid receptors or other cellular receptors.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Signaling Pathways: Modulation of cellular signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Mechanistic and Functional Differences
(a) Cyproterone Acetate (Anti-Androgen)
- Chemical Class : Synthetic steroidal anti-androgen.
- Mechanism : Competes with androgens (e.g., testosterone) at receptor sites, suppressing sperm production and motility.
- Biological Effects: In human males, daily administration (5–10 mg) reduces sperm count, motility, and increases abnormal sperm morphology.
- Potency : Effective at lower doses for androgen suppression but lacks direct anti-estrogenic activity.
(b) Bis-Dichloroacetamido Steroids
- Chemical Class: Non-steroidal dichloroacetamide derivatives.
- Biological Effects: Contrasts with 19-Norspiroxenone by causing temporary rather than permanent spermatogenic arrest .
(c) 19-Norandrostenedione (Androgenic Steroid)
- Chemical Class: 19-Norsteroid, precursor to nandrolone (anabolic steroid).
- Mechanism : Androgenic activity via conversion to active metabolites that bind androgen receptors.
- Biological Effects: Promotes muscle growth and is regulated as a Schedule III compound in the U.S. . Unlike 19-Norspiroxenone, it lacks anti-estrogenic effects and instead amplifies androgen signaling.
Structural and Functional Comparison Table
Key Research Findings
- 19-Norspiroxenone: Preclinical studies in rats demonstrate irreversible spermatogenesis arrest at doses lower than those required for cyproterone acetate, highlighting its potency as an anti-estrogen .
- Cyproterone Acetate : Clinical trials in humans show dose-dependent suppression of sperm parameters without affecting sexual function, making it a therapeutic option for conditions like prostate cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
